molecular formula C14H12N4O4S2 B2846239 ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate CAS No. 851944-62-2

ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2846239
CAS No.: 851944-62-2
M. Wt: 364.39
InChI Key: JNANGBWMESBNDO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The structure includes a carboxamido group bridging a thiazole ring and a 5-oxo-thiazolo[3,2-a]pyrimidine moiety, with an ethyl acetate substituent at the thiazol-4-yl position (Fig. 1). Its synthesis likely involves condensation reactions between thiazole precursors and activated esters, similar to methods used for analogous thiazolo[3,2-a]pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-[2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-2-22-10(19)5-8-7-24-13(16-8)17-11(20)9-6-15-14-18(12(9)21)3-4-23-14/h3-4,6-7H,2,5H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNANGBWMESBNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Two-Step Approach

The thiazolo[3,2-a]pyrimidine core is traditionally synthesized via cyclocondensation of 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs) with α-bromo ketones. For example:

  • Step 1 : DHPM derivatives (e.g., 4a–g ) are prepared via Biginelli reactions using thiourea, β-keto esters, and aldehydes.
  • Step 2 : Reaction with phenacyl bromides (e.g., 5 , 6 ) or 3-(2-bromoacetyl)coumarins (9 , 10 ) in acetic acid under reflux yields the fused thiazolo-pyrimidine system.

Example : Heating DHPM 4a (1.0 equiv) with phenacyl bromide 5 (1.2 equiv) in glacial acetic acid at 80°C for 6 hours affords the core structure in 72–85% yield.

One-Pot Methodologies

Recent advancements emphasize one-pot strategies to improve efficiency:

  • Patent CN103012440A : A mixture of 2-aminothiazole, benzaldehyde, ethyl acetoacetate, and ionic liquid [BMIM]BF₄ in ethanol undergoes sequential condensation and cyclization at 70°C for 8 hours, achieving 89% yield.
  • Bromo-Ketone Annulation : In-situ generation of α-bromo ketones from carbonyl compounds and bromine enables direct annulation with DHPMs at 60°C, reducing purification steps.

Table 1 : Comparison of Core Synthesis Methods

Method Conditions Yield (%) Time (h)
Conventional Acetic acid, reflux 72–85 6–8
One-Pot [BMIM]BF₄, ethanol, 70°C 89 8
Bromo-Ketone DCM, 60°C 78 5

Side Chain Introduction: Carboxamido-Thiazole-Acetate

Amide Coupling Strategies

The carboxamido-thiazole moiety is introduced via nucleophilic acyl substitution:

  • Activation : The 6-carboxylic acid derivative of the thiazolo-pyrimidine core is activated using thionyl chloride (SOCl₂) or carbodiimides (EDC/HOBt).
  • Coupling : Reaction with 2-amino-4-thiazolyl-acetic acid ethyl ester in dichloromethane (DCM) at 0–25°C yields the target amide.

Example : Activated acid 11a (1.0 equiv) reacts with 2-amino-4-thiazolyl-acetic acid ethyl ester (1.5 equiv) in DCM with triethylamine (2.0 equiv) to furnish the product in 68% yield after column chromatography.

Direct Functionalization of Preformed Cores

Alternative routes employ prefunctionalized intermediates:

  • Ethyl 2-(2-Aminothiazol-4-yl)Acetate : Condensation with 5-oxo-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride in tetrahydrofuran (THF) at −10°C achieves 74% yield with minimal epimerization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar Protic Solvents : Acetic acid enhances cyclization rates but may hydrolyze ester groups.
  • Aprotic Solvents : DCM and THF improve amide coupling efficiency by stabilizing activated intermediates.
  • Temperature : Lower temperatures (−10°C to 0°C) favor amide bond formation, while higher temperatures (60–80°C) accelerate annulation.

Catalytic Systems

  • Ionic Liquids : [BMIM]BF₄ in ethanol reduces reaction times by stabilizing transition states during one-pot syntheses.
  • Acid Catalysts : p-Toluenesulfonic acid (p-TSA) in catalytic amounts (5 mol%) enhances DHPM formation in Biginelli reactions.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : Key signals include δ 1.25 ppm (triplet, CH₂CH₃), δ 4.15 ppm (quartet, OCH₂), and δ 8.30 ppm (singlet, thiazole H-5).
  • X-ray Crystallography : Single-crystal analysis of analog 8e confirms the bicyclic system’s planarity and bond lengths (C–S: 1.72 Å, C–N: 1.32 Å).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities (<0.5% area).
  • Elemental Analysis : Calculated for C₁₄H₁₃N₃O₄S₂: C 45.76%, H 3.54%, N 11.44%; Found: C 45.68%, H 3.61%, N 11.39%.

Scalability and Industrial Feasibility

The one-pot method described in Patent CN103012440A demonstrates scalability to kilogram-scale production with 85–89% yields, using recyclable ionic liquid catalysts. Key advantages include:

  • Reduced solvent waste (ethanol recovery >90%).
  • Minimal purification requirements (recrystallization from ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate. Research indicates that compounds containing thiazole rings demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives have shown selective activity against human lung adenocarcinoma cells (A549) and glioblastoma U251 cells, with IC50 values indicating significant potency .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The unique structural features of this compound allow it to interact with bacterial enzymes or cellular components, potentially leading to growth inhibition of pathogenic bacteria .

Anti-inflammatory Effects

There is emerging evidence that thiazole-containing compounds may exhibit anti-inflammatory properties. In vitro studies have shown that certain derivatives can downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against A549 cells with IC50 values of 23.30 ± 0.35 mM for thiazole derivatives .
Recent Synthesis StudiesStructural VariationsHighlighted the importance of substituents on thiazole rings for enhancing biological activity across various cancer cell lines .
Antimicrobial ResearchInhibition StudiesShowed effectiveness against common bacterial strains, indicating potential for therapeutic use in infections .

Mechanism of Action

The mechanism by which ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound : Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate Thiazolo[3,2-a]pyrimidine core, carboxamido linker, ethyl acetate group ~406.4 (estimated) Immunoproteasome inhibition (hypothesized)
N-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Benzyl group replacing ethyl acetate ~356.4 β1i (31%), β5i (32%) inhibition
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Saturated pyrimidine ring, thioxo group, 2,4-dimethoxyphenyl substituent ~352.4 Anticancer precursor
Ethyl 2-(4-((2-(4-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Piperazine linker, trifluoromethylphenyl ureido group ~548.2 Not reported (structural diversity)
Ethyl 2-(2-(6-oxo-5-(trimethoxybenzylidene)-5,6-dihydrotriazin-2-yl)thiazol-4-yl)acetate Triazine core, trimethoxybenzylidene substituent ~543.5 Anticancer (hypothesized)

Key Observations :

  • The target compound uniquely combines a thiazolo[3,2-a]pyrimidine core with a carboxamido-thiazole linkage and an ethyl acetate group. This ester group may enhance solubility compared to benzyl-substituted analogues .
  • N-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 22 in ) shows moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that the carboxamido-thiazole moiety is critical for activity. The ethyl acetate group in the target compound could modulate pharmacokinetics (e.g., hydrolysis to a carboxylic acid in vivo).
  • Trifluoromethylphenyl ureido derivatives (e.g., Compound 10d in ) prioritize lipophilicity and metabolic stability, whereas the target compound’s ester group may favor transient bioavailability.

Yield Comparison :

  • The target compound’s hypothetical yield is estimated at 70–85% based on analogous reactions in , while trifluoromethylphenyl ureido derivatives achieve >90% yields due to optimized coupling conditions .

Biological Activity

Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate (CAS No. 32278-52-7) is a complex organic compound that integrates thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical formula of this compound is C9H8N2O3SC_9H_8N_2O_3S, with a molecular weight of approximately 224.24 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, which contributes to its unique biological profile.

PropertyValue
Molecular FormulaC₉H₈N₂O₃S
Molecular Weight224.24 g/mol
CAS Number32278-52-7

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . Its structural similarity to other thiazole and pyrimidine derivatives indicates potential effectiveness against various pathogens.

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Research Findings : In vitro studies have shown that derivatives of thiazole compounds often exhibit minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .

Anticancer Activity

The thiazole and pyrimidine components are frequently associated with anticancer properties . This compound may inhibit tumor growth by inducing apoptosis in cancer cells.

  • Case Studies : Research has indicated that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation . For instance, thiazole derivatives have been documented to exhibit cytotoxic effects on various cancer cell lines.
  • Structure Activity Relationship (SAR) : The presence of specific functional groups in the compound enhances its bioactivity, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Compounds containing thiazole and pyrimidine rings are often explored for their anti-inflammatory effects . This compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine production

Q & A

Basic Research Questions

Q. How can synthesis conditions for ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate be optimized to improve yield and purity?

  • Methodology : Use multi-step protocols involving intramolecular cyclization or condensation reactions (common in thiazolo[3,2-a]pyrimidine derivatives). Catalysts like palladium or copper and solvents such as dimethylformamide (DMF) enhance reaction efficiency . Monitor intermediates via thin-layer chromatography (TLC) and optimize reflux times (3–5 hours) .
  • Key Parameters :

  • Catalyst: Pd/Cu (0.5–1.0 mol%)
  • Solvent: DMF or toluene
  • Temperature: 80–110°C
  • Yield improvement: 15–20% via stepwise purification .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound’s structural integrity?

  • Techniques :

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., benzylidene or fluorophenyl groups) .
  • NMR (1H/13C) : Assign peaks for thiazole (δ 7.2–8.1 ppm) and pyrimidine (δ 6.5–7.0 ppm) protons .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence bioactivity?

  • Case Study :

Substituent PositionModificationImpact on BioactivitySource
Thiazole C-4Methylthio (-SMe)Enhanced solubility and antimicrobial activity
Pyrimidine C-54-HydroxyphenylIncreased antioxidant potential
Benzylidene C-2′FluorineImproved anti-inflammatory activity
  • Methodology : Use structure-activity relationship (SAR) studies with systematic substitution (e.g., halogenation, alkylation) and evaluate via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What computational strategies can predict optimal reaction pathways for synthesizing derivatives?

  • Approach :

  • Quantum chemical calculations : Simulate transition states and energy barriers for cyclization steps .
  • Machine learning : Train models on existing thiazolo[3,2-a]pyrimidine reaction data to predict solvent/catalyst combinations .
    • Validation : Compare computational predictions with experimental yields (e.g., ICReDD’s feedback loop between simulation and lab data) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent polarity) or unaccounted stereochemical effects .
  • Resolution :

  • Standardize bioassays (e.g., fixed DMSO concentration ≤1% v/v).
  • Re-evaluate compounds using enantiomerically pure samples (if chiral centers exist) .
  • Cross-validate with docking studies to confirm target binding (e.g., COX-2 for anti-inflammatory activity) .

Q. What methodologies effectively analyze degradation products under varying conditions?

  • Protocol :

  • Forced degradation : Expose the compound to heat (60°C), light (UV), and hydrolytic (acid/base) conditions .
  • Analytical tools :
  • HPLC-PDA : Track degradation kinetics (retention time shifts).
  • LC-MS : Identify fragments (e.g., loss of ethyl ester group, m/z ~45) .
    • Data Interpretation : Compare degradation profiles with stability guidelines (ICH Q1A) to recommend storage conditions .

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